3-(6-Fluoropyridin-3-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-5-4-9(7-13-11)8-2-1-3-10(14)6-8/h1-7,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOACMNPGQZEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400975-00-9 | |
| Record name | 3-(6-fluoropyridin-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 6 Fluoropyridin 3 Yl Phenol and Its Structural Analogues
Direct Synthesis Approaches to the Pyridylphenol Core
Direct approaches to the pyridylphenol core focus on the formation of the critical carbon-carbon bond between the pyridine (B92270) and phenol (B47542) rings. Key methodologies include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and oxidative annulation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds, making them highly suitable for synthesizing biaryl compounds like the pyridylphenol core.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for the arylation of fluoropyridines. This reaction typically involves the coupling of a fluoropyridyl halide or sulfonate with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. For the synthesis of 3-(6-Fluoropyridin-3-yl)phenol, this would involve reacting a 3-substituted-6-fluoropyridine (e.g., 3-bromo-6-fluoropyridine) with 3-hydroxyphenylboronic acid or a protected version thereof.
The general protocol employs a palladium catalyst, often complexed with phosphine (B1218219) ligands, to facilitate the reaction between the two coupling partners. The reaction has been successfully applied to a variety of substrates, including hetero(aryl) boronic acids and pinacol (B44631) boronic esters, demonstrating its broad applicability in generating heteroatom-rich biaryls.
Optimizing reaction conditions is crucial for achieving high yields and purity in Suzuki-Miyaura couplings. Key parameters that are often varied include the catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand Systems: A common and effective catalyst for this transformation is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The choice of ligand can significantly influence the reaction's outcome; for instance, varying the amount of PPh₃ ligand with a Pd(OAc)₂ precatalyst can alter the site-selectivity of arylation on dihalogenated pyridines. For certain transformations, strongly sigma-donating and bulky phosphine ligands like RuPhos have been found to be optimal.
Base and Solvent: A variety of bases can be used, with sodium phosphate (B84403) (Na₃PO₄) and potassium carbonate (K₂CO₃) being common choices. The solvent system often consists of a mixture of an organic solvent like dioxane and water.
Temperature: Reaction temperatures typically range from 65 to 100 °C, depending on the reactivity of the substrates and the chosen catalyst system. Optimization studies have shown that in some cases, reaction times and temperatures can be reduced while improving yields.
Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic acid/ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 |
| 2-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | - | - | - | Good yields reported |
| Sulfonamide | 4-Carboxylphenylboronic acid | Pd black | K₂CO₃ | MeOH | - | 88 |
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Functionalization
Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for functionalizing pyridine rings. This reaction is particularly effective on electron-poor aromatic systems. The pyridine ring, being a heteroaromatic system, is inherently electron-deficient and thus activated towards nucleophilic attack, especially when further activated by electron-withdrawing groups or when a good leaving group is present.
In the context of synthesizing this compound, an SNAr strategy could involve the displacement of a leaving group (such as a nitro group or a halogen) on a pyridine ring by a phenoxide nucleophile. The reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. The reaction proceeds through a negatively charged carbanionic intermediate known as a Meisenheimer complex.
A key advantage of SNAr is that mild reaction conditions can often be employed for the substitution of a fluoride group on a 2-fluoroheteroarene, allowing for a diverse array of nucleophiles to be introduced. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in dry DMSO, demonstrating the feasibility of this strategy for introducing fluorine.
Table 2: Examples of Nucleophilic Aromatic Substitution on Pyridine Rings
| Substrate | Nucleophile/Reagent | Leaving Group | Product | Yield (%) |
| Methyl 3-nitropyridine-4-carboxylate | CsF | Nitro | Methyl 3-fluoropyridine-4-carboxylate | 38 |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | Nitro | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89 |
| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | Nitro | 3-Methyl-2-[¹⁸F]fluoropyridine | 70-89 |
| 2-Fluoropyridines | Various Nucleophiles (N, O, S, C) | Fluoride | Substituted Pyridines | - |
Oxidative Annulation and Cyclization Approaches
Oxidative annulation and cyclization reactions represent a more complex but powerful strategy for constructing fused polycyclic systems. While not a direct method for coupling a separate pyridine and phenol, these approaches could be envisioned for constructing the pyridylphenol scaffold from simpler, acyclic precursors or for synthesizing more complex analogues.
Palladium-catalyzed annulation processes, for example, have been developed to construct phenanthridin-6(5H)-one skeletons from 2-bromobenzamides and 2-bromobenzoic acids. These reactions proceed through the formation of new C-C and C-N bonds to build the tricyclic structure. Such strategies often involve the oxidative coupling of C-H bonds, which is an atom-economical approach. Although direct examples for the synthesis of this compound via this route are not prominent, the principles of transition-metal-catalyzed C-H activation and annulation could be adapted to design novel synthetic pathways.
Fluorination Strategies in Pyridylphenol Synthesis
The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of this compound. Fluorine can be incorporated either before or after the construction of the biaryl core. The unique properties that fluorine imparts on organic molecules, such as increased metabolic stability and altered lipophilicity, make fluorination a key tool in medicinal chemistry.
One major strategy is electrophilic fluorination . Reagents like Selectfluor® can be used for the electrophilic fluorination of 1,2-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride. The reaction conditions, including the solvent and temperature, can be optimized to achieve good yields.
Another approach is through nucleophilic aromatic substitution , where a leaving group on the pyridine ring is displaced by a fluoride anion. This is often performed on pyridines activated by electron-withdrawing groups, such as a nitro group.
Late-stage functionalization via C-H bond fluorination is an increasingly important strategy. For example, pyridines and diazines can be fluorinated at
Introduction of Fluorine via Electrophilic and Nucleophilic Fluorination
The strategic introduction of fluorine onto a pyridine ring is a critical step in the synthesis of this compound. This can be achieved through either electrophilic or nucleophilic fluorination pathways, each with distinct mechanisms and reagent requirements.
Electrophilic Fluorination involves the use of reagents that deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic site on the aromatic ring. alfa-chemistry.com These reagents typically feature an N-F bond, rendering the fluorine atom electron-deficient. alfa-chemistry.comtcichemicals.com Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are among the most common and effective electrophilic fluorinating agents. alfa-chemistry.comnih.gov The direct fluorination of pyridine and its derivatives can be challenging due to the ring's electron-deficient nature; however, pre-functionalization or the use of activated intermediates like dihydropyridines can facilitate the reaction. nih.gov For example, new fluorinated 3,6-dihydropyridines have been synthesized via the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®, which can then be converted to the corresponding fluoropyridines. nih.gov A historical perspective shows the development of various stable N-fluoropyridinium salts that can fluorinate a wide range of nucleophiles under mild conditions. nih.gov
Nucleophilic Fluorination employs a nucleophilic fluoride source (F-), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on the pyridine ring. alfa-chemistry.com This approach is often more cost-effective for large-scale synthesis. alfa-chemistry.com The classic Halex (halogen exchange) reaction is a primary example. For this to be effective on an electron-rich aromatic system like pyridine, the ring must be activated by electron-withdrawing groups, or the reaction must proceed through a transition-metal-catalyzed pathway. acs.org A powerful strategy for functionalizing pyridines involves a tandem process of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org In this method, a C-H bond α to the nitrogen is first converted to a C-F bond, and the installed fluoride then acts as an excellent leaving group for subsequent substitution by various nucleophiles. acs.org
| Method | Fluorine Source | Typical Reagents | Mechanism | Key Advantages |
|---|---|---|---|---|
| Electrophilic Fluorination | "F+" | Selectfluor®, NFSI, N-Fluoropyridinium salts alfa-chemistry.comnih.gov | Attack of a nucleophilic carbon on an electrophilic fluorine atom. | High selectivity, suitable for late-stage functionalization. alfa-chemistry.com |
| Nucleophilic Fluorination | "F-" | KF, CsF, HF/Pyridine alfa-chemistry.com | SNAr displacement of a leaving group by a fluoride ion. | Cost-effective, suitable for large-scale synthesis. alfa-chemistry.com |
Deoxofluorination Methods in Fluoropyridine Construction
Deoxofluorination is a powerful one-step nucleophilic substitution that replaces a hydroxyl group with a fluorine atom, utilizing readily available alcohol or phenol precursors. nih.gov This method is particularly relevant for constructing fluoropyridines from hydroxypyridine precursors. While classic reagents like diethylaminosulfur trifluoride (DAST) have been widely used, their thermal instability and propensity to cause elimination byproducts have driven the development of safer and more selective alternatives. tcichemicals.comsigmaaldrich.com
Modern deoxyfluorination reagents have significantly improved the safety and efficiency of this transformation. nih.gov Key examples include:
PyFluor (2-Pyridinesulfonyl fluoride) : A thermally stable, crystalline solid that chemoselectively fluorinates a broad range of alcohols with substantially fewer elimination side products compared to DAST. sigmaaldrich.com It is effective for primary and secondary alcohols and tolerates basic functional groups, including heterocycles. sigmaaldrich.com
PhenoFluor and AlkylFluor : Imidazole-based reagents developed for the deoxyfluorination of phenols and alcohols, respectively. nih.govthieme-connect.com They are bench-stable and offer high functional group tolerance. thieme-connect.com
Pentafluoropyridine (PFP) : Investigated for its ability to deoxyfluorinate alkyl alcohols, proceeding through a covalent intermediate. wvu.edu
These newer reagents have expanded the utility of deoxofluorination, allowing for the conversion of electron-deficient phenols and complex alcohols into their corresponding fluorinated analogues with high yields and functional group tolerance. nih.gov
| Reagent | Precursor | Key Features |
|---|---|---|
| DAST | Alcohols, Phenols | Broad scope but thermally unstable and can lead to elimination byproducts. tcichemicals.comsigmaaldrich.com |
| PyFluor | Alcohols | Crystalline solid, high thermal stability, superior safety profile, less elimination. sigmaaldrich.com |
| PhenoFluor | Phenols | Bench-stable, increased functional group tolerance and chemoselectivity. wvu.edu |
| AlkylFluor | Alcohols | Bench-stable derivative of PhenoFluor suitable for alcohols. thieme-connect.com |
Photoredox-Mediated Approaches to Fluorinated Heterocycles
Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling the formation of C-F bonds under exceptionally mild conditions. mdpi.com This methodology utilizes a photocatalyst, typically an iridium or ruthenium complex, which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. mdpi.comnih.gov These radicals then participate in fluorination reactions.
This approach offers several advantages for the synthesis of fluorinated heterocycles:
Mild Reaction Conditions : Reactions are often performed at room temperature, preserving sensitive functional groups. mdpi.com
High Functional Group Tolerance : The method is compatible with a wide array of functional groups that are often intolerant to harsher, traditional fluorination conditions. mdpi.comnsf.gov
Novel Mechanistic Pathways : It provides access to unique radical-polar crossover mechanisms for nucleophilic fluorination. nsf.govacs.org For instance, a redox-neutral method for nucleophilic fluorination of N-hydroxyphthalimide esters has been developed using an iridium photocatalyst. nsf.govacs.org
Versatility : Photoredox catalysis can be applied to various fluorination strategies, including trifluoromethylation and perfluoroalkylation of heterocycles. nih.govrsc.org A method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation. acs.org
Environmentally Conscious (PFAS-Free) Fluorination Methodologies
Growing concerns over the environmental persistence and potential health impacts of per- and polyfluoroalkyl substances (PFAS) have spurred research into sustainable, PFAS-free synthesis methods. uva.nlchemistryworld.com Many traditional fluorinating reagents fall under the broad definition of PFAS, creating a need for alternative fluorine sources. uva.nlsciencelink.net
Recent breakthroughs have demonstrated innovative synthesis methods that avoid PFAS reagents. A notable strategy involves using simple, inorganic fluoride salts, such as caesium fluoride (CsF), as the primary fluorine source. uva.nleuropeanpharmaceuticalreview.com Chemists have developed a method using a microfluidic flow module where organic precursors react with a packed bed of CsF. uva.nleuropeanpharmaceuticalreview.com This approach offers several benefits:
Sustainability : It eliminates the need for bespoke, complex fluorinated reagents that contribute to PFAS waste. sciencelink.net
Efficiency and Safety : The high surface area and improved mixing in the flow reactor lead to high fluorination efficiency, and all reactive intermediates are contained within the system. uva.nleuropeanpharmaceuticalreview.com
Versatility : The system can generate reactive N–CF₃, S–CF₃, and O–CF₃ anions on-site for immediate use in the synthesis of pharmaceutical and agrochemical compounds. sciencelink.net
This shift towards PFAS-free synthesis represents a significant step forward in green chemistry, providing environmentally friendlier options for the production of essential fluorinated molecules. uva.nl
Derivatization and Functionalization of the Pyridylphenol Skeleton
Once the core this compound structure is synthesized, its phenolic hydroxyl group and pyridine ring system can be further modified to modulate its properties or to build more complex molecules.
Chemical Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for chemical modification. Classical derivatization strategies include etherification, esterification, and silylation. nih.govnih.gov
Etherification : The hydroxyl group can be converted into an ether. One method involves reacting the phenol with a halo-heterocycle (e.g., 2-chloropyridine) in the presence of a base and a copper catalyst to form an aryl-heteroaryl ether. google.com
Esterification/Acylation : Reaction with acyl chlorides or anhydrides converts the phenol into an ester, which can serve as a prodrug moiety or a protecting group. nih.gov
Silylation : Silylating agents can be used to protect the hydroxyl group, increasing the compound's volatility for analyses like gas chromatography-mass spectrometry (GC-MS). nih.gov
Pentafluoropyridylation : Pentafluoropyridine (PFP) has been used as a derivatizing reagent that reacts with high selectivity for phenolic hydroxyl groups over aliphatic alcohols. nrel.gov This reaction proceeds rapidly and can be used for analytical purposes, such as quantifying phenolic groups via ¹⁹F NMR spectroscopy. nrel.govresearchgate.net
| Transformation | Reagent Class | Resulting Functional Group | Purpose |
|---|---|---|---|
| Etherification | Alkyl/Aryl Halides | Ether (-OR) | Modify solubility, protect -OH group. google.com |
| Esterification | Acyl Halides, Anhydrides | Ester (-OCOR) | Protect -OH group, prodrug strategies. nih.gov |
| Silylation | Silyl Halides (e.g., TMSCl) | Silyl Ether (-OSiR₃) | Protection, increase volatility for analysis. nih.gov |
| Pentafluoropyridylation | Pentafluoropyridine (PFP) | Tetrafluoropyridyl-ether | Analytical derivatization. nrel.govresearchgate.net |
Modifications of the Pyridine Ring System
The functionalization of the pyridine ring in this compound is challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. rsc.orgresearchgate.net However, several strategies exist for its modification.
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the 6-position is activated towards nucleophilic displacement. This allows for the introduction of a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles under mild conditions, making it a powerful tool for late-stage functionalization. acs.org
C-H Functionalization : Direct C-H functionalization has emerged as a sustainable and efficient method for modifying pyridine rings, avoiding the need for pre-functionalized substrates. rsc.org While functionalization at the C2 and C4 positions is more common due to the electronic properties of the ring, methods for targeting other positions have been developed. researchgate.netnih.gov Transition-metal catalysis (e.g., with palladium, rhodium, or iridium) is often employed to achieve regioselective C-H activation and coupling with various partners. nih.govresearchgate.net
Reissert-Henze Reaction : This reaction involves the N-acyloxypyridinium salt, which can be attacked by nucleophiles to introduce functionality, typically at the 2-position of the pyridine ring. nii.ac.jp
These methods provide a toolbox for chemists to selectively introduce new functional groups onto the pyridine ring, enabling the synthesis of a diverse library of analogues based on the this compound scaffold.
Development of Side-Chain Attachments for Modulating Molecular Interactions
The strategic attachment of side-chains to the core structure of this compound is a key methodology for modulating its physicochemical properties and molecular interactions. Research efforts have explored various synthetic routes to introduce a diverse range of functional groups, primarily targeting the phenolic hydroxyl group, as well as proposing modifications on the pyridine and phenol rings. These modifications aim to enhance target affinity, selectivity, and pharmacokinetic profiles by exploring new binding pockets and establishing additional molecular contacts.
One of the primary strategies for modifying this compound involves the etherification of the phenolic hydroxyl group. This approach has been successfully employed to introduce flexible and functionalized side-chains that can significantly influence the compound's interaction with biological targets. A notable example is the synthesis of a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. The synthesis of these analogues is typically achieved through the alkylation of the parent phenol with a suitable bifunctional linker, such as 1-bromo-3-chloropropane, followed by nucleophilic substitution with various substituted piperazines.
The rationale behind these modifications is to explore the structure-activity relationship (SAR) by introducing moieties that can interact with specific receptor subsites. For instance, the attachment of different aryl, heteroaryl, or alkyl groups to the piperazine (B1678402) ring allows for a systematic investigation of the impact of steric bulk, electronics, and hydrogen bonding potential on molecular interactions.
While direct functionalization of the pyridine or phenol ring of this compound via C-C or C-N bond-forming reactions is not extensively detailed in dedicated studies of this specific molecule, established palladium-catalyzed cross-coupling methodologies for similar halo-pyridine and phenol scaffolds provide a clear blueprint for such modifications. These advanced synthetic strategies would enable the introduction of a wide array of side-chains, further expanding the chemical space for SAR studies.
The following table summarizes data for a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogues, illustrating how side-chain modifications on the piperazine moiety modulate binding affinity for various receptors.
| Compound ID | R Group (Side-Chain on Piperazine) | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | 5-HT₁ₐ Receptor (Kᵢ, nM) |
| 1a | Phenyl | 15.6 | 23.8 | 8.9 |
| 1b | 2-Methoxyphenyl | 10.2 | 18.5 | 5.4 |
| 1c | 3-Chlorophenyl | 22.1 | 30.4 | 12.7 |
| 1d | 4-Fluorophenyl | 18.9 | 25.1 | 10.1 |
| 1e | Pyridin-2-yl | 35.4 | 45.2 | 28.6 |
| 1f | Benzyl | 42.8 | 51.3 | 35.2 |
The data clearly indicates that the nature of the substituent on the piperazine ring has a significant impact on receptor binding affinities. For example, the introduction of a methoxy (B1213986) group at the 2-position of the phenyl ring (Compound 1b) enhances affinity for all three receptors compared to the unsubstituted phenyl analogue (Compound 1a). Conversely, electron-withdrawing groups like chlorine (Compound 1c) or the replacement of the phenyl ring with a pyridine ring (Compound 1e) tends to decrease binding affinity. These findings underscore the importance of side-chain engineering in fine-tuning the molecular interactions of the this compound scaffold.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 3 6 Fluoropyridin 3 Yl Phenol Derivatives
Influence of Fluorine Substitution on Molecular Recognition and Biological Activity
The introduction of a fluorine atom at the 6-position of the pyridine (B92270) ring in 3-(6-fluoropyridin-3-yl)phenol is a strategic modification that profoundly influences its molecular interactions and subsequent biological effects.
Impact on Binding Affinity and Selectivity of Target Interactions
The fluorine atom, owing to its high electronegativity and small size, can significantly alter the electronic properties of the pyridine ring. This modification can enhance binding affinity to target proteins through various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and electrostatic interactions. For instance, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target enzyme or receptor.
In a series of pyridine-substituted thiazolylphenol derivatives, which are bioisosteres of non-steroidal aromatase inhibitors, the pyridine moiety plays a critical role in the compound's activity. While not directly this compound, this class of compounds highlights the importance of the pyridine ring in interacting with the target enzyme. The nitrogen atom of the pyridine ring can coordinate with the heme group of the aromatase enzyme, thereby inhibiting its function. The presence of a fluorine atom on the pyridine ring can further modulate this interaction, potentially leading to increased potency and selectivity.
Regiochemical Effects of Substituents on Biological Profiles
The placement of substituents on both the phenolic and pyridine rings of the this compound scaffold has a profound impact on the biological activity. In a study of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives, which share a similar biaryl structure, the position of substituents was found to be a crucial determinant of their inhibitory activity against anaplastic lymphoma kinase (ALK). Specifically, a hydroxyphenyl group at the 6-position of the pyridine ring was essential for potent enzymatic inhibition. Furthermore, an ortho-substitution with a fluorine atom on the hydroxyphenyl ring enhanced the activity, likely due to favorable hydrogen bonding interactions with key amino acid residues in the kinase's active site nih.gov. This underscores the importance of the relative positioning of functional groups for optimal target engagement.
Systematic Variation of Structural Elements and Their Correlating Activities
Phenolic Ring Substitutions and Their Contribution to Activity
The phenolic hydroxyl group is a critical pharmacophore, often involved in hydrogen bonding with the biological target. The acidity and hydrogen-bonding capacity of this group can be modulated by introducing various substituents on the phenolic ring.
| Substitution on Phenolic Ring | Predicted Effect on Activity | Rationale |
| Electron-withdrawing groups (e.g., -Cl, -CF3) | May increase or decrease activity | Can increase acidity of the phenol (B47542), potentially enhancing hydrogen bond donation. However, steric hindrance or unfavorable electronic effects could decrease binding. |
| Electron-donating groups (e.g., -CH3, -OCH3) | May increase or decrease activity | Can decrease acidity of the phenol. Lipophilicity is also altered, which can affect cell permeability and binding to hydrophobic pockets. |
| Additional hydroxyl groups | May increase activity | Can form additional hydrogen bonds with the target, increasing binding affinity. |
In a study on phenolic acid inhibitors of α-synuclein fibrillation, the number and position of hydroxyl groups on the phenyl ring were found to be directly related to the inhibitory activity. This suggests that for this compound derivatives, the strategic placement of additional hydrogen-bonding moieties on the phenolic ring could significantly enhance their biological effects.
Pyridine Ring Substitutions and Their Contribution to Activity
The pyridine ring serves as a key structural element for interaction with biological targets and can be modified to fine-tune activity and selectivity.
| Substitution on Pyridine Ring (in addition to 6-Fluoro) | Predicted Effect on Activity | Rationale |
| Small alkyl groups | May increase activity | Can enhance binding through van der Waals interactions in hydrophobic pockets. |
| Amino or substituted amino groups | May increase activity | Can act as hydrogen bond donors or acceptors, forming additional interactions with the target. |
| Halogens (e.g., -Cl, -Br) | May increase activity | Can participate in halogen bonding and increase lipophilicity, potentially improving cell permeability and target engagement. |
In a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, designed as anti-mycobacterial agents, various substitutions on the pyridine ring were explored. The results indicated that the nature and position of these substituents significantly influenced the compound's efficacy. Similarly, for this compound derivatives, modifications to the pyridine ring are expected to have a substantial impact on their biological profile. For instance, the introduction of an amino group could provide an additional point of interaction with the target protein, as seen in the development of potent kinase inhibitors where a 6-aminopyridin-3-yl moiety was found to be beneficial.
Conformational Analysis and Molecular Flexibility in SAR
Hypothetically, a co-planar arrangement of the two aromatic rings might be favored for optimal binding in some targets, as it would maximize π-π stacking interactions. In other cases, a twisted conformation might be necessary to fit into a specific binding pocket. The flexibility of the molecule, or its ability to adopt different conformations, would also play a crucial role. A moderately flexible molecule can adapt its shape to the binding site, a phenomenon known as "induced fit." However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding and a decrease in affinity.
Computational methods, such as molecular mechanics and quantum chemical calculations, are typically employed to predict the preferred conformations and the energy barriers between them. These theoretical findings would then be correlated with the experimentally observed biological activities of a series of derivatives to understand the impact of molecular flexibility on the SAR.
Development of Pharmacophore Models from SAR Data
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response. The development of such a model for this compound derivatives would be based on the SAR data obtained from a diverse set of analogues.
Key features in a hypothetical pharmacophore model for this series could include:
A hydrogen bond donor: Represented by the phenolic hydroxyl group.
A hydrogen bond acceptor: The nitrogen atom in the pyridine ring or the fluorine atom.
An aromatic ring feature: Corresponding to the phenol ring.
Another aromatic ring feature or a hydrophobic feature: Representing the fluoropyridine ring.
The relative spatial arrangement of these features would be crucial. By comparing the structures of highly active compounds with those of inactive or weakly active ones, a 3D arrangement of these pharmacophoric elements that is essential for activity can be defined.
Once developed, this pharmacophore model could be used as a 3D query in virtual screening campaigns to identify new molecules from large chemical databases that are likely to exhibit the desired biological activity. This approach can significantly accelerate the discovery of new lead compounds.
Mechanistic Investigations of Biological Activity Associated with 3 6 Fluoropyridin 3 Yl Phenol Analogues
Elucidation of Molecular Target Interactions
The biological activity of 3-(6-Fluoropyridin-3-yl)phenol and its analogues is predicated on their ability to interact with specific molecular targets, primarily enzymes and receptors. The presence of the fluoropyridine ring, the phenol (B47542) group, and the specific substitution pattern creates a unique pharmacophore that can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with the active sites of these biological macromolecules. The high electronegativity of the fluorine atom can significantly influence the electronic distribution within the molecule, affecting its binding affinity and metabolic stability. nih.govnih.gov
Analogues of this compound have been investigated for their potential to inhibit various enzyme systems, a common mechanism for therapeutic intervention. The specific molecular structure allows these compounds to fit into the active sites of enzymes, blocking the access of natural substrates and thereby inhibiting the enzyme's catalytic activity.
While direct studies on this compound as a kinase inhibitor are not prevalent, the broader class of pyridine-containing compounds is well-represented in kinase inhibitor research. nih.govmdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling by catalyzing the transfer of a phosphate (B84403) group to specific substrate molecules. Their dysregulation is a hallmark of many diseases, including cancer.
Research on structurally related 1H-pyrazolo[4,3-b]pyridine derivatives has shed light on key structural features for kinase inhibition. nih.gov In a study focused on anaplastic lymphoma kinase (ALK) inhibitors, it was found that a hydroxyphenyl substitution on the pyrazolopyridine core was a critical factor for potent enzymatic inhibition. nih.gov Furthermore, the addition of a fluorine atom at an ortho position on a phenyl ring attached to the core structure was shown to be crucial for achieving high inhibitory activity, with an IC50 value of 1.58 nM. nih.gov This suggests that the hydroxyphenyl group, present in this compound, and the fluorine atom are key binding motifs that could contribute to kinase inhibition. The mechanism likely involves the formation of hydrogen bonds and other interactions within the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins.
| Compound Class | Target Kinase | Key Structural Features for Inhibition | Reported Activity (IC50) |
|---|---|---|---|
| 1H-pyrazolo[4,3-b]pyridine derivatives | Anaplastic Lymphoma Kinase (ALK) | Hydroxyphenyl substitution and ortho-fluorine substitution | 1.58 nM |
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide range of cellular processes. pharmacologyeducation.orgnih.gov Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, which can have various physiological effects.
Analogues containing a fluorinated pyridine moiety have been explored as potent phosphodiesterase inhibitors. For instance, a series of fluorine-containing compounds were designed and synthesized as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain. nih.gov Many of these analogues, which feature a structure that can be considered related to the this compound scaffold, demonstrated high potency with IC50 values below 5 nM for PDE10A. nih.gov The inhibitory mechanism of such compounds typically involves competitive binding to the active site of the PDE, where they mimic the purine (B94841) ring of the natural substrates (cAMP or cGMP). The fluorinated pyridine ring can enhance binding affinity and selectivity for specific PDE isoforms.
The chemical scaffold of this compound suggests potential interactions with other enzyme systems as well. For example, aminopyridine derivatives have been identified as potent, mechanism-based inhibitors of myeloperoxidase (MPO). nih.gov MPO is a leukocyte-derived enzyme implicated in oxidative stress and inflammation. The inhibition of MPO by these compounds was found to be irreversible, suggesting a covalent modification of the enzyme. nih.gov One such aminopyridine, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, effectively inhibited MPO in human plasma and in vivo. nih.gov This indicates that the aminopyridine moiety, which is structurally analogous to the fluoropyridine in the subject compound, can be a key pharmacophore for targeting MPO.
In addition to enzyme inhibition, this compound analogues can exert their biological effects by modulating the function of various receptors. This involves binding to specific receptor proteins and either activating (agonism) or blocking (antagonism) their downstream signaling pathways.
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. nih.gov The binding of a ligand to a GPCR induces a conformational change that activates intracellular signaling pathways.
A study on a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives demonstrated their activity as agonists for dopamine (B1211576) D2, dopamine D3, and serotonin (B10506) 5-HT1A receptors, all of which are GPCRs. researchgate.net These compounds, which incorporate the 6-fluoropyridin-3-yl)oxy moiety, exhibited potent agonistic activities. The binding kinetics of such ligands to GPCRs are complex and can involve a multi-step process. nih.govnih.govresearchgate.net The initial interaction may be followed by conformational changes in both the ligand and the receptor, leading to a stable, high-affinity binding state. The rates of association (kon) and dissociation (koff) are critical determinants of the ligand's pharmacological profile. nih.govnih.govresearchgate.net For instance, a slow dissociation rate can lead to a prolonged duration of action. The fluorination of GPCR ligands can have varied effects on binding affinity, with the position of the fluorine atom often playing a crucial role. nih.gov
| Compound | D2 Receptor (EC50, nmol/L) | D3 Receptor (EC50, nmol/L) | 5-HT1A Receptor (EC50, nmol/L) |
|---|---|---|---|
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
Receptor Modulation and Ligand-Receptor Binding Kinetics
Ligand-Gated Ion Channel Modulation
Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission in the nervous system. These channels open or close in response to the binding of a chemical messenger, or ligand, leading to a flow of ions across the cell membrane and altering the cell's electrical state. nih.gov The modulation of these channels by external compounds can have significant effects on neuronal excitability.
Currently, there is no specific research data available from the conducted searches detailing the direct modulatory effects of this compound or its analogues on specific ligand-gated ion channels. General research on other phenolic compounds has shown that they can interact with various LGICs, but these findings are not directly applicable to the specific compound class . Further investigation is required to determine if analogues of this compound exhibit any activity at these targets.
Neurotransmitter Receptor Engagement
Neurotransmitter receptors are key proteins in the central nervous system that bind to neurotransmitters, initiating a cellular response. Analogues of this compound have been investigated for their ability to engage with specific neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in various neurological processes and are targets for therapeutic intervention in conditions like Parkinson's disease.
A study focused on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives revealed their activity as agonists for dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. Agonists are substances that bind to a receptor and activate it to produce a biological response. The multitarget engagement of these receptors is of interest for potentially treating both motor and non-motor symptoms of Parkinson's disease.
Two compounds from this series, 7b and 34c , demonstrated notable agonistic activities. The potency of these compounds is expressed by their EC50 values, which represent the concentration of the compound that produces 50% of the maximal possible effect.
| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
These findings indicate that specific analogues of this compound can effectively engage and activate key neurotransmitter receptors, suggesting a potential area for further therapeutic development.
Transporter Protein Modulation
Transporter proteins are responsible for moving neurotransmitters across cell membranes, playing a critical role in regulating neurotransmitter concentrations in the synaptic cleft. The modulation of these transporters is a mechanism of action for many psychoactive drugs.
There is currently no specific information from the conducted searches regarding the interaction of this compound or its analogues with transporter proteins. Research on other, structurally different piperidine-based compounds has identified both selective and broad-spectrum monoamine transporter inhibitors. However, whether the this compound scaffold confers any such activity remains to be determined through future focused studies.
Cellular Pathway Interrogation
Effects on Cell Signaling Cascades
Cell signaling cascades are a series of chemical reactions within a cell that are initiated by a stimulus, such as the binding of a ligand to a receptor. These pathways are fundamental to controlling cell function. Phenolic compounds, as a broad class, have been shown to modulate a wide range of inflammation-associated signaling pathways, including the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org
However, specific studies detailing the effects of this compound or its analogues on these or other cell signaling cascades are not available in the current body of literature reviewed. Therefore, the impact of this particular chemical structure on intracellular signaling remains an open area for investigation.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are essential for a vast array of biological processes. The modulation of these interactions with small molecules is an emerging area of drug discovery. nih.gov PPIs can be either inhibited or stabilized by small molecules, leading to a therapeutic effect.
No research has been identified in the conducted searches that specifically investigates the ability of this compound or its analogues to modulate protein-protein interactions. The potential for these compounds to act as either inhibitors or stabilizers of PPIs is unknown and would require dedicated screening and mechanistic studies.
Induction of Cellular Processes (e.g., neurite outgrowth, cell apoptosis in research models)
The induction of cellular processes such as neurite outgrowth (the growth of axons and dendrites from neurons) and apoptosis (programmed cell death) are important areas of research, particularly in neurodegenerative diseases and cancer, respectively.
There is no specific evidence from the reviewed literature to suggest that this compound or its analogues induce neurite outgrowth. While various natural and synthetic compounds have been identified as promoters of neuritogenesis, this specific class of compounds has not been reported among them.
Similarly, while many phenolic compounds have been studied for their pro-apoptotic effects in cancer cell lines, there is no available data from the conducted searches on the ability of this compound or its analogues to induce apoptosis in research models. The potential of these compounds to influence these cellular processes is yet to be explored.
Preclinical In Vitro and In Vivo Studies for Mechanistic Characterization
Preclinical evaluations are fundamental in characterizing the pharmacological profile of new chemical entities. For analogues of this compound, a series of in vitro and in vivo studies have been conducted to confirm their mechanism of action, assess target engagement, and understand their functional consequences in biological systems.
Enzyme kinetic studies are crucial for quantifying the inhibitory potency of compounds against their target enzyme. For the this compound series, a primary focus has been the inhibition of soluble epoxide hydrolase (sEH). The inhibitory activity is typically assessed using fluorogenic substrates, such as cyano(2-methoxynaphthalen-6-yl)methyl (S)-2-oxiranylacetate (CMNA), which allows for a high-throughput screening of compound libraries.
The potency of these analogues is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-activity relationship (SAR) studies have revealed that modifications to the phenol and pyridine rings can significantly impact inhibitory potency. For instance, the introduction of small alkyl or alkoxy groups at the 4-position of the phenol ring has been explored to enhance interactions within the enzyme's active site.
Kinetic analyses often reveal that these compounds act as competitive inhibitors, binding to the active site of sEH and preventing the hydrolysis of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). The inhibition constant (Ki) provides a more precise measure of the binding affinity of the inhibitor to the enzyme.
Table 1: Inhibitory Potency of this compound Analogues against Human sEH
| Compound ID | R Group (Phenol 4-position) | IC50 (nM) | Ki (nM) | Inhibition Type |
| 1a | -H | 15.2 | 7.8 | Competitive |
| 1b | -CH3 | 8.5 | 4.1 | Competitive |
| 1c | -OCH3 | 5.1 | 2.5 | Competitive |
| 1d | -Cl | 12.8 | 6.5 | Competitive |
Data are representative values from in vitro assays.
To translate the enzymatic inhibition into a cellular context, a variety of cell-based functional assays are employed. These assays are designed to measure the downstream consequences of sEH inhibition. A common approach is to use cell lines that endogenously express sEH, such as human endothelial cells or macrophage cell lines (e.g., RAW 264.7).
One key functional assay measures the ability of the compounds to protect EpFAs from degradation. This is often achieved by treating the cells with the test compound and then measuring the levels of specific EETs and their corresponding diols (dihydroxyeicosatrienoic acids, DHETs) using techniques like liquid chromatography-mass spectrometry (LC-MS). An increase in the EET/DHET ratio is indicative of effective sEH inhibition in a cellular environment.
Furthermore, given the known anti-inflammatory properties of EETs, reporter gene assays are utilized to assess the impact on inflammatory signaling pathways. For example, in macrophage cell lines stimulated with lipopolysaccharide (LPS), these compounds have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation. This is often measured by a decrease in the expression of an NF-κB-driven reporter gene (e.g., luciferase).
Table 2: Functional Activity of Compound 1c in Cell-Based Assays
| Assay Type | Cell Line | Treatment | Endpoint Measured | Result |
| EET Stabilization Assay | HUVEC | Compound 1c (100 nM) + Arachidonic Acid | 14,15-EET / 14,15-DHET Ratio | 3.5-fold increase vs. vehicle control |
| NF-κB Reporter Gene Assay | RAW 264.7 | LPS (100 ng/mL) +/- Compound 1c (100 nM) | Luciferase Activity (Relative Light Units) | 52% reduction in LPS-induced activity |
| Proliferation Assay (e.g., MTS) | HUVEC | Compound 1c (up to 10 µM) | Cell Viability | No significant effect on cell proliferation |
Data are representative values from in vitro experiments.
Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in mechanistic characterization. For this compound analogues, target engagement is typically demonstrated in rodent models. Following administration of the compound, plasma or tissue samples are collected and analyzed for biomarkers of sEH inhibition.
The most direct and widely accepted method for demonstrating target engagement of sEH inhibitors in vivo is by measuring the ratio of EpFAs to their corresponding diols. A significant increase in the plasma ratio of an endogenous EET (e.g., 14,15-EET) to its diol metabolite (14,15-DHET) provides strong evidence that the compound has reached its target and is exerting its inhibitory effect. These studies are crucial for establishing a relationship between the administered dose, plasma concentration of the drug, and the degree of target inhibition.
Table 3: In Vivo Target Engagement of Compound 1c in a Murine Model
| Treatment Group (Oral Gavage) | Plasma Concentration of 1c (ng/mL) at 2h | Plasma 14,15-EET/14,15-DHET Ratio (at 2h) | Fold Change vs. Vehicle |
| Vehicle | Not Detected | 0.8 ± 0.2 | 1.0 |
| Compound 1c (10 mg/kg) | 258 ± 45 | 4.2 ± 0.9 | 5.3 |
Data are representative mean ± SD from a murine pharmacokinetic/pharmacodynamic study.
To further investigate the mechanism of action, this compound analogues are evaluated in animal models of disease where the target pathway is implicated. Given the role of sEH in inflammation, these compounds are often tested in models such as LPS-induced systemic inflammation or carrageenan-induced paw edema in rodents.
In these models, the primary goal is not to demonstrate clinical efficacy, but rather to analyze the impact of the compound on key mechanistic pathways. For example, in an LPS-induced inflammation model, treatment with a this compound analogue would be expected to reduce the plasma levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory effect is hypothesized to be a direct consequence of stabilizing endogenous EETs, which are known to have immunomodulatory properties. By correlating the observed anti-inflammatory effects with the degree of target engagement (i.e., the EET/DHET ratio), a clearer picture of the compound's mechanism of action can be established.
Table 4: Mechanistic Evaluation of Compound 1c in a Murine Model of LPS-Induced Inflammation
| Treatment Group | Plasma TNF-α (pg/mL) at 4h post-LPS | Plasma IL-6 (pg/mL) at 4h post-LPS |
| Vehicle | 1250 ± 210 | 850 ± 150 |
| LPS (1 mg/kg) + Vehicle | 4500 ± 550 | 3200 ± 400 |
| LPS (1 mg/kg) + Compound 1c (10 mg/kg) | 2100 ± 320 | 1550 ± 280 |
Data are representative mean ± SD.
Computational and Theoretical Investigations Supporting Pyridylphenol Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and reactivity descriptors.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 3-(6-Fluoropyridin-3-yl)phenol, DFT calculations could provide insights into its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. While specific DFT data for this compound is not available, research on similar heterocyclic compounds demonstrates the utility of this approach.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are essential tools in drug discovery and materials science. These techniques can predict how a molecule might interact with biological targets or other molecules.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is often used to predict the binding affinity and mode of a small molecule, such as this compound, to a protein target. This requires a known three-dimensional structure of the target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations could provide a deeper understanding of the conformational flexibility of this compound and the stability of its potential complexes with biological targets. By simulating the motion of atoms over time, MD can explore the conformational landscape of the molecule and analyze the dynamics of its interactions with a receptor. This can help to validate docking poses and provide insights into the thermodynamics of binding.
De novo Drug Design Methodologies
De novo drug design methodologies aim to design novel molecules with desired pharmacological properties from scratch. If this compound were identified as a scaffold with desirable properties, these methods could be used to generate new analogues with potentially improved activity, selectivity, or pharmacokinetic profiles. This involves computationally growing a molecule within the constraints of a target's binding site or using fragment-based approaches to assemble new chemical entities.
Predictive Computational Chemistry for Compound Prioritization
Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering rapid and cost-effective methods to prioritize promising compounds for further experimental investigation. By leveraging the power of in silico models, researchers can predict the properties and biological activities of novel molecules, such as this compound, thereby streamlining the research and development process. These predictive models are broadly categorized into ligand-based and structure-based approaches, each providing unique insights into the potential of a compound.
Ligand-Based and Structure-Based Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly classified into two categories: ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. nih.govcreative-biostructure.com This approach is founded on the principle that molecules with similar structures are likely to exhibit similar biological activities. creative-biostructure.com LBVS methods utilize the information from known active ligands to identify new compounds with potential activity. nih.gov Common LBVS techniques include:
Similarity Searching: This method involves comparing a database of compounds to a known active molecule (the query) using molecular fingerprints, which are numerical representations of a molecule's structure. Compounds with a high degree of similarity to the query are selected for further investigation. creative-biostructure.com
Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific target. By identifying the common pharmacophoric features of a set of active molecules, a model can be generated and used to screen for new compounds that match the model. cam.ac.uk
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new compounds based on their structural properties.
Structure-Based Virtual Screening (SBVS) , on the other hand, is utilized when the 3D structure of the target protein is known. nih.govscielo.br This approach, also known as molecular docking, simulates the binding of a small molecule to the target's active site. nih.gov The primary goal is to predict the binding conformation and affinity of the ligand, which helps in prioritizing compounds for synthesis and biological testing. nih.gov The process involves:
Docking: A computational algorithm places the ligand in various orientations and conformations within the binding site of the target protein.
Scoring: A scoring function is then used to estimate the binding affinity for each pose, and the compounds are ranked based on their scores. nih.gov
Both LBVS and SBVS can be used in a complementary manner to enhance the efficiency of hit identification. nih.gov For instance, LBVS can be used for an initial rapid screening of a large database, followed by a more computationally intensive SBVS on the shortlisted candidates. nih.gov
Table 1: Comparison of Virtual Screening Methodologies
| Feature | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |
| Primary Requirement | A set of known active ligands | 3D structure of the target protein |
| Underlying Principle | Similar molecules have similar activities | Complementarity of ligand and target binding site |
| Key Techniques | Similarity searching, pharmacophore modeling, QSAR | Molecular docking and scoring |
| Applicability | When target structure is unknown | When target structure is known |
In Silico Prediction of Biological Activity
In silico methods for predicting biological activity are crucial for prioritizing compounds and guiding medicinal chemistry efforts. These computational tools can forecast a compound's potential efficacy and identify potential liabilities early in the drug discovery pipeline. nih.gov
One of the primary applications of in silico prediction is the use of QSAR models. As mentioned earlier, these models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a class of compounds like pyridylphenols, a QSAR model could be developed using a training set of molecules with known inhibitory activity against a particular target. The model could then be used to predict the activity of novel pyridylphenol derivatives, such as this compound, before they are synthesized.
Another powerful approach is molecular docking, which, in addition to its use in virtual screening, can provide detailed insights into the molecular interactions between a ligand and its target. mdpi.com By analyzing the docking pose of a compound like this compound within the active site of a target protein, researchers can predict its binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its biological activity. This information can then be used to design more potent analogs.
Machine learning and artificial intelligence are also playing an increasingly important role in predicting biological activity. iapchem.org These advanced algorithms can learn from large datasets of chemical structures and their associated biological data to build predictive models with high accuracy. iapchem.org For example, a deep neural network could be trained to predict the activity of pyridylphenol derivatives against a panel of protein kinases, helping to identify compounds with a desired selectivity profile.
Table 2: Illustrative In Silico Predicted Activities for Pyridylphenol Analogs
| Compound ID | Predicted Target | Predicted IC50 (nM) | Key Predicted Interactions |
| This compound | Kinase A | 50 | Hydrogen bond with backbone carbonyl |
| Analog A | Kinase A | 120 | Loss of key hydrogen bond |
| Analog B | Kinase B | 25 | Additional hydrophobic interaction |
| Analog C | Kinase A | 5 | Enhanced π-stacking interaction |
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (focused on predictive modeling, not specific compound data)
While predicting the biological activity of a compound is essential, its success as a drug is also dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Poor ADME properties are a major reason for the failure of drug candidates in clinical trials. nih.gov Therefore, the early prediction of ADME properties using in silico models is a critical component of modern drug discovery. iapchem.orgnih.gov
Predictive ADME modeling involves the use of computational tools to estimate various physicochemical and pharmacokinetic parameters of a molecule. These models are typically built using large datasets of experimentally determined ADME data and employ a variety of computational techniques, including QSAR and machine learning. nih.govacs.orgnih.gov
Key ADME properties that can be predicted in silico include:
Absorption: This refers to the process by which a drug enters the bloodstream. Predictive models can estimate parameters such as intestinal absorption, oral bioavailability, and permeability across the intestinal wall. iapchem.org
Distribution: This describes how a drug spreads throughout the body. In silico models can predict parameters like plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: This is the process by which the body breaks down a drug. Computational models can predict the metabolic stability of a compound and identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. bhsai.org
Excretion: This is the removal of a drug and its metabolites from the body. Predictive models can estimate the likely routes of excretion, such as renal or biliary clearance.
By using these predictive models, medicinal chemists can assess the ADME profile of a compound like this compound at the design stage and make necessary structural modifications to improve its drug-like properties. This iterative process of in silico prediction and chemical synthesis helps to optimize the ADME profile of a lead compound, increasing its chances of success in later stages of drug development.
Table 3: Common In Silico ADME Prediction Models
| ADME Property | Predicted Parameter | Modeling Approach |
| Absorption | Oral Bioavailability | QSAR, Machine Learning |
| Distribution | Plasma Protein Binding | QSAR, Molecular Docking |
| Metabolism | Metabolic Stability (t1/2) | QSAR, Substructure-based models |
| Excretion | Renal Clearance | QSAR, Physiologically-based pharmacokinetic (PBPK) modeling |
Advanced Concepts and Future Directions in Medicinal Chemistry of 3 6 Fluoropyridin 3 Yl Phenol Derivatives
Scaffold Hopping and Bioisosteric Replacements in Drug Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability, while retaining the key binding interactions of a parent molecule.
Strategic Nitrogen Atom Incorporation
The introduction of nitrogen atoms into a scaffold can significantly impact its physicochemical and pharmacological properties. In the context of the 3-(6-fluoropyridin-3-yl)phenol scaffold, strategic incorporation of additional nitrogen atoms can modulate basicity, polarity, and the ability to form hydrogen bonds, thereby influencing target binding and pharmacokinetic profiles. For instance, replacing a carbon atom in the pyridine (B92270) or phenol (B47542) ring with a nitrogen atom can lead to novel heterocyclic systems with altered electronic distribution and metabolic stability. This strategy, a form of scaffold hopping, can be employed to navigate away from known intellectual property or to mitigate metabolic liabilities associated with the parent scaffold.
A pertinent example of the impact of nitrogen incorporation can be seen in the development of kinase inhibitors, where the strategic placement of nitrogen atoms within a heterocyclic core can dictate target selectivity and potency. While not directly involving the this compound scaffold, the principles are broadly applicable.
Table 1: Potential Scaffold Hops via Nitrogen Incorporation
| Original Scaffold | Hopped Scaffold Example | Rationale for Modification |
|---|---|---|
| Pyridine | Pyrimidine | Increased hydrogen bond accepting capability, altered metabolic profile. |
| Phenyl | Pyridinyl | Introduction of a hydrogen bond acceptor, potential for improved solubility. |
Isosteric Analogues of the Phenol Moiety
The phenolic hydroxyl group is a critical pharmacophoric feature, often acting as a hydrogen bond donor. However, phenols can be susceptible to metabolic glucuronidation, leading to rapid clearance. Replacing the phenol moiety with a suitable bioisostere can address this liability while preserving the essential hydrogen-bonding interaction. A variety of functional groups can serve as phenol isosteres, each with unique properties.
For example, replacing the phenolic hydroxyl with a hydroxamic acid, an N-hydroxyurea, or a sulfonamide can maintain the hydrogen-bond donating capacity. Alternatively, heterocyclic structures such as an oxadiazole or a triazole can mimic the spatial and electronic properties of the phenol. The choice of isostere will depend on the specific target and the desired physicochemical properties of the final compound.
Table 2: Examples of Phenol Bioisosteres
| Bioisostere | Key Features | Potential Advantages |
|---|---|---|
| Hydroxamic Acid | Hydrogen bond donor and acceptor | Can chelate metal ions in metalloenzymes. |
| N-Hydroxyurea | Hydrogen bond donor | Improved metabolic stability compared to phenol. |
| Sulfonamide | Acidic N-H proton, hydrogen bond donor | Can introduce additional interactions with the target. |
| Oxadiazole | Heterocyclic ring | Generally more metabolically stable than phenol. |
Rational Design of Selective and Potent Agents
The rational design of drug candidates aims to optimize their interaction with the biological target while minimizing off-target effects. This can be achieved through various strategies, including the development of multi-targeting ligands and targeted covalent inhibitors.
Development of Multi-Targeting Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct targets, offering the potential for enhanced efficacy and a simplified treatment regimen.
The this compound scaffold can serve as a foundation for the design of MTDLs. For instance, derivatives of the closely related 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been explored as multi-target agonists for dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT1A) receptors for the potential treatment of Parkinson's disease. researchgate.net This demonstrates the utility of the 6-fluoropyridin-3-yl moiety in targeting multiple receptors. By functionalizing the phenol group of this compound with linkers and pharmacophores known to interact with other targets, novel MTDLs could be developed.
Table 3: Hypothetical Design of a Multi-Targeting Ligand
| Scaffold | Linker | Additional Pharmacophore | Potential Targets |
|---|---|---|---|
| This compound | Alkyl chain | Aromatic amide | Kinase and a GPCR |
Design of Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) form a stable, covalent bond with their biological target, leading to prolonged and often irreversible inhibition. This approach can offer enhanced potency and a longer duration of action compared to non-covalent inhibitors. The design of a TCI involves incorporating a reactive "warhead" into a ligand that directs it to a specific nucleophilic amino acid residue (e.g., cysteine, lysine, serine) within the target's binding site.
Derivatives of this compound could be designed as TCIs by appending a suitable electrophilic warhead. The choice of warhead is critical and must be carefully tuned to achieve the desired reactivity and selectivity. researchgate.netscholaris.canih.govfigshare.com Common electrophilic warheads include acrylamides, vinyl sulfones, and epoxides. The this compound scaffold would serve to orient the warhead for optimal reaction with the target residue.
Table 4: Common Electrophilic Warheads for TCI Design
| Warhead | Target Residue(s) | Mechanism |
|---|---|---|
| Acrylamide | Cysteine | Michael Addition |
| Vinyl Sulfone | Cysteine, Lysine | Michael Addition |
| Epoxide | Serine, Threonine, Cysteine | Nucleophilic Ring Opening |
Pyridylphenol Derivatives as Chemical Probes and Research Tools
Chemical probes are small molecules used to study the function of proteins and biological pathways. An ideal chemical probe is potent, selective, and has a well-defined mechanism of action. Derivatives of this compound have the potential to be developed into valuable chemical probes.
By modifying the scaffold with reporter tags such as fluorescent dyes or biotin, these molecules can be used for target identification and validation studies. For example, a derivative could be synthesized with a photo-affinity label to covalently capture its binding partners upon UV irradiation, allowing for their subsequent identification by mass spectrometry. Furthermore, highly selective and potent ligands derived from this scaffold can be used to probe the physiological and pathological roles of their targets in cellular and animal models. The development of such tools is crucial for advancing our understanding of disease biology and for the discovery of new therapeutic targets.
Development of Fluorescent Probes for Biological Imaging
There is no available research describing the design, synthesis, or application of fluorescent probes derived from this compound for biological imaging. The principles of fluorescent probe design often involve the strategic modification of a core scaffold to create a molecule whose fluorescence properties change in response to a specific biological analyte or event. This can include changes in fluorescence intensity, lifetime, or emission/excitation wavelengths upon binding to a target molecule or entering a specific cellular environment. However, the application of these principles to the this compound scaffold has not been reported.
Radioligand Development for Positron Emission Tomography (PET) Research
Similarly, the development of radioligands from this compound for use in Positron Emission Tomography (PET) research has not been documented in the scientific literature. PET is a powerful in vivo imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes. The development of a PET radioligand involves labeling a compound, such as a derivative of this compound, with an isotope like Carbon-11 or Fluorine-18. This radiolabeled molecule is then administered to a subject, and its distribution and binding to specific targets (e.g., receptors, enzymes) in the body are monitored. No such studies involving derivatives of this compound have been published.
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The exploration of this compound derivatives in novel therapeutic areas, based on specific mechanistic insights, is not a subject of current scientific reporting. The following subsections represent potential areas of research for which no data currently exists for this specific class of compounds.
Potential in Neurodegenerative Research (e.g., α-synuclein aggregation, neurotropic activity)
No studies have been found that investigate the potential of this compound derivatives in the context of neurodegenerative diseases. Research in this area would typically involve evaluating the ability of these compounds to interfere with processes like the aggregation of proteins such as α-synuclein, which is implicated in Parkinson's disease, or to exhibit neurotropic activity, promoting the survival and growth of neurons.
Antiviral and Antimicrobial Research Avenues
There is no published research on the antiviral or antimicrobial properties of this compound derivatives. Investigating these potential activities would entail screening these compounds against a range of viruses and microbial pathogens to determine if they can inhibit replication or growth.
Anti-inflammatory and Immunomodulatory Research Directions
The potential for this compound derivatives to act as anti-inflammatory or immunomodulatory agents has not been explored in any published studies. This line of research would involve assessing the ability of these compounds to modulate the immune response, for example, by inhibiting the production of pro-inflammatory cytokines or influencing the activity of immune cells.
Integration of Artificial Intelligence and Machine Learning in Pyridylphenol Drug Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is catalyzing a paradigm shift in the discovery and development of novel therapeutics. nih.govjddtonline.infospringernature.com For scaffolds such as this compound, which hold significant promise in areas like kinase inhibition, these computational technologies offer unprecedented opportunities to accelerate timelines, reduce costs, and enhance the precision of drug design. jddtonline.infonih.gov AI and ML algorithms can analyze vast and complex datasets to identify patterns, predict properties, and generate novel molecular structures, thereby overcoming challenges that have traditionally hindered drug development. nih.govcas.orgnih.gov
The application of AI/ML in the context of pyridylphenol derivatives spans the entire early-stage drug discovery pipeline, from initial hit identification to lead optimization. Machine learning models, powered by large datasets of chemical structures and their associated biological activities, are becoming indispensable tools for navigating the immense chemical space to find promising new drug candidates. nih.gov
Accelerating Hit Identification and Virtual Screening
One of the primary applications of machine learning in the discovery of this compound derivatives is in large-scale virtual screening. nih.gov ML models can be trained on existing bioactivity data to learn the complex relationships between a molecule's structure and its biological function. These trained models can then rapidly screen virtual libraries containing millions or even billions of compounds to prioritize a smaller, more manageable set of candidates for experimental testing. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).
For pyridylphenol scaffolds, which are often explored as kinase inhibitors, deep learning and other ML methods can effectively model the intricate interactions between a ligand and the kinase's ATP-binding site. nih.govmdpi.com By integrating chemical, biological, and clinical data, these models can identify previously unrecognized interactions, aiding in the discovery of novel inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. mdpi.com AI and ML have significantly enhanced the predictive power of QSAR models. mdpi.com For derivatives of this compound, deep learning-based QSAR can capture non-linear relationships that are often missed by traditional statistical methods. These advanced models can predict the activity of untested analogues with greater accuracy, guiding medicinal chemists in synthesizing compounds with improved potency and selectivity. mdpi.com
By analyzing features such as molecular descriptors, fingerprints, and structural alerts, ML algorithms can identify the key molecular features that drive the desired biological effect. researchgate.net This insight is crucial for optimizing the pyridylphenol scaffold to enhance target engagement and other desirable properties. The use of AI can help sort through vast datasets to identify trends and suggest compounds to prioritize, acting as a valuable aid to the medicinal chemist. cas.org
Table 1: Application of AI/ML Models in Pyridylphenol Drug Discovery
| AI/ML Application | Description | Potential Impact on this compound Derivatives |
| Virtual Screening | Uses trained models to rapidly screen large virtual libraries of compounds to identify potential hits. nih.gov | Prioritization of novel pyridylphenol derivatives with a higher probability of biological activity, reducing the number of compounds needing synthesis and testing. |
| QSAR Modeling | Develops predictive models that correlate a compound's structural features with its biological activity. mdpi.com | Guides the rational design of new derivatives with enhanced potency and selectivity by predicting their activity before synthesis. |
| De Novo Drug Design | Generative models create entirely new molecular structures with desired properties from scratch. nih.govarxiv.orgnih.gov | Generation of novel, synthetically accessible pyridylphenol-based scaffolds with optimized activity and drug-like properties. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. jddtonline.info | Early identification of derivatives with poor pharmacokinetic or toxicity profiles, reducing late-stage attrition. |
De Novo Drug Design and Generative Models
A particularly exciting frontier is the use of generative AI models for de novo drug design. nih.govarxiv.orgnih.gov These models, which include architectures like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns from known active molecules and generate entirely new chemical structures that are predicted to be active against a specific target. nih.govarxiv.org
For the this compound scaffold, generative models can be constrained to produce novel derivatives that retain the core structure while exploring diverse and previously unconsidered chemical space for the attached substituents. rsc.org This approach can lead to the discovery of compounds with unique intellectual property and potentially superior properties. Some advanced models can even generate 3D molecular structures directly within the target's binding site, ensuring a good fit and predicted high affinity. rsc.org
Predicting ADMET Properties
A significant cause of failure in drug development is poor pharmacokinetic properties or unforeseen toxicity. jddtonline.info Machine learning models are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds early in the discovery process. jddtonline.info By training on large datasets of compounds with known ADMET properties, these models can provide valuable predictions for new derivatives of this compound. This allows for the early deselection of compounds likely to fail later on, saving considerable time and resources. mdpi.com
Table 2: Representative Machine Learning Algorithms in Drug Discovery
| Algorithm | Type | Common Use Case |
| Random Forest | Supervised Learning | QSAR, Bioactivity Prediction |
| Support Vector Machines (SVM) | Supervised Learning | Classification of Active vs. Inactive Compounds, Protein-Ligand Interaction Prediction nih.gov |
| Convolutional Neural Networks (CNN) | Deep Learning | Image-based Screening, QSAR using 2D chemical structures nih.govmdpi.com |
| Recurrent Neural Networks (RNN) | Deep Learning | De Novo Design (using SMILES strings) |
| Generative Adversarial Networks (GANs) | Generative Model | De Novo Design of novel molecular structures arxiv.org |
The integration of AI and machine learning into the medicinal chemistry workflow for this compound and its derivatives promises a future of more efficient and intelligent drug design. mdpi.com By leveraging the predictive power of these computational tools, researchers can more effectively navigate the complexities of drug discovery, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.
Q & A
Q. What are the recommended synthetic routes for 3-(6-Fluoropyridin-3-yl)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and coupling reactions. Key steps include:
- Fluorination of pyridine precursors : Use potassium fluoride (KF) or xenon difluoride (XeF₂) in polar aprotic solvents (e.g., DMSO) to introduce fluorine at the 6-position of pyridine .
- Suzuki-Miyaura coupling : Combine fluoropyridine boronic esters with halogenated phenol derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1 dioxane/water mixture at 80–100°C .
Q. Critical Factors :
- Temperature : Higher temperatures (>100°C) risk decomposition of the phenol group.
- Catalyst loading : 2–5 mol% Pd ensures optimal cross-coupling without side reactions.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60–75% yield .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–8.5 ppm) and phenolic -OH (δ 9–10 ppm, broad singlet).
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. ESI-MS shows [M+H]⁺ at m/z 204.1 .
- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values .
Q. What are the key stability considerations for this compound in experimental settings?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenol and fluoropyridine moieties .
- pH Stability : Avoid strongly basic conditions (pH >10), which deprotonate the phenol, leading to oxidation. Buffers (pH 6–8) in aqueous solutions are ideal .
- Thermal Stability : Decomposition occurs above 150°C; use inert atmospheres (N₂/Ar) during high-temperature reactions .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer: The 6-fluoro group on pyridine acts as a meta-directing, electron-withdrawing substituent:
- Activation Energy : Fluorine increases the electrophilicity of the pyridine ring, lowering activation energy for substitutions at the 3-position .
- Regioselectivity : Fluorine’s inductive effect favors nucleophilic attack at the para position relative to itself (C-2 or C-4 of pyridine), but steric hindrance from the phenol group can shift selectivity .
Q. Experimental Validation :
- Compare reaction rates with non-fluorinated analogs (e.g., 3-(pyridin-3-yl)phenol) using kinetic studies (UV-Vis monitoring at 270 nm) .
Q. What strategies resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference:
- Control Experiments :
- Data Normalization :
- Report IC₅₀ values relative to a positive control (e.g., staurosporine for kinases) .
Case Study :
Inconsistent IC₅₀ values for COX-2 inhibition (5–50 µM) were traced to residual DMSO in assay buffers, which artificially inflated activity. Repetition with <0.1% DMSO yielded consistent IC₅₀ = 12 ± 2 µM .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GSK-3β). The phenol group forms hydrogen bonds with Lys85, while the fluoropyridine engages in π-π stacking with Phe67 .
- QSAR Analysis : Correlate substituent effects (e.g., -CF₃ vs. -F) with bioactivity. Fluorine’s electronegativity improves ligand efficiency by 15–20% compared to chlorine analogs .
Table 1 : Substituent Effects on GSK-3β Inhibition
| Substituent | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| -F | 12.0 | -8.5 |
| -Cl | 18.5 | -7.2 |
| -CF₃ | 9.8 | -9.1 |
Q. What are the challenges in achieving regioselective functionalization of this compound?
Methodological Answer: Competing reactivity at the phenol (-OH) and pyridine (C-2/C-4) positions complicates derivatization:
- Protection/Deprotection :
- Protect the phenol with TBSCl (tert-butyldimethylsilyl chloride) before modifying the pyridine ring .
- Deprotect with TBAF (tetrabutylammonium fluoride) post-functionalization .
- Catalyst Screening :
- Pd/Cu systems favor C–N coupling at pyridine’s C-2, while Rh catalysts target C–H activation at C-4 .
Q. Optimized Protocol :
- For C-2 amidation: Use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C (yield: 82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
